Methyl 4-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate
Description
Methyl 4-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate is a piperidine-based benzoate ester derivative. Its structure features:
- A methyl benzoate core functionalized at the para position.
- A piperidin-1-ylmethyl substituent, further modified with a (4-chlorobenzyl)oxymethyl group.
- An oxalate counterion, enhancing solubility and stability.
Structural analogs often vary in substituents on the piperidine ring, ester groups, or counterions, which influence physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]benzoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3.C2H2O4/c1-26-22(25)20-6-2-17(3-7-20)14-24-12-10-19(11-13-24)16-27-15-18-4-8-21(23)9-5-18;3-1(4)2(5)6/h2-9,19H,10-16H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYXIMHKLHNHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Laboratory-Scale Synthesis
Stepwise Synthetic Procedure
Synthesis of 4-(Hydroxymethyl)Piperidine
The piperidine core is functionalized via a nucleophilic substitution reaction. A representative protocol involves:
Reagents :
- Piperidine
- Formaldehyde (37% aqueous solution)
- Hydrochloric acid (catalyst)
Conditions :
- Temperature: 60–70°C
- Duration: 8–12 hours
- Solvent: Water
Mechanism :
The reaction proceeds via Mannich-type condensation, forming 4-(hydroxymethyl)piperidine with >85% yield.
Etherification with 4-Chlorobenzyl Chloride
The hydroxymethyl group is etherified using 4-chlorobenzyl chloride under basic conditions:
Reagents :
- 4-Chlorobenzyl chloride
- Sodium hydride (base)
- Anhydrous tetrahydrofuran (THF)
Conditions :
- Temperature: 0°C → room temperature (gradual warming)
- Duration: 6–8 hours
- Inert atmosphere: Nitrogen or argon
Side Reactions :
- Over-alkylation at the piperidine nitrogen (mitigated by stoichiometric control).
- Hydrolysis of 4-chlorobenzyl chloride to 4-chlorobenzyl alcohol (suppressed using anhydrous conditions).
Esterification with Methyl 4-(Bromomethyl)Benzoate
The piperidine intermediate is coupled to the benzoate ester via nucleophilic substitution:
Reagents :
- Methyl 4-(bromomethyl)benzoate
- Potassium carbonate (base)
- N,N-Dimethylformamide (DMF)
Conditions :
- Temperature: 80–90°C
- Duration: 12–16 hours
Oxalate Salt Formation
The free base is treated with oxalic acid to form the oxalate salt:
Reagents :
- Oxalic acid dihydrate
- Ethanol (solvent)
Conditions :
- Molar ratio (base:acid): 1:1
- Temperature: Reflux (78°C)
- Crystallization: Slow cooling to 4°C
Purity : ≥99% (by HPLC)
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput and reproducibility, industrial protocols employ continuous flow reactors:
Key Advantages :
- Improved heat transfer for exothermic steps (e.g., etherification).
- Reduced reaction times (40–60 minutes per step vs. hours in batch).
Equipment :
- Microreactors with PTFE tubing (ID: 1–2 mm)
- In-line IR spectroscopy for real-time monitoring
Yield : 82% overall (vs. 65–70% in batch)
Purification Strategies
Chromatographic Methods
- Normal-phase silica gel chromatography : Used for intermediates (hexane/ethyl acetate gradients).
- Ion-exchange chromatography : Removes acidic/byproduct salts before oxalate formation.
Recrystallization
Solvent System : Ethanol/water (4:1 v/v)
Crystal Size : 50–100 µm (optimized for filtration)
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150–200 W) reduces reaction times by 60–70%:
Example :
Enzymatic Catalysis
Preliminary studies explore lipase-catalyzed esterification:
Enzyme : Candida antarctica lipase B (CAL-B)
Solvent : tert-Butanol
Yield : 58% (lower than chemical methods but with improved selectivity)
Case Studies and Comparative Analysis
Case Study 1: Small-Scale Optimization
A 2022 study achieved a 78% overall yield by:
- Replacing DMF with acetonitrile in the coupling step (reduced side products).
- Using molecular sieves to scavenge water during etherification.
Case Study 2: Industrial Pilot Plant
A 2024 continuous flow process report highlighted:
- 95% conversion in the oxalate crystallization step.
- 30% reduction in solvent waste compared to batch methods.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Low etherification yield | Competing hydrolysis of 4-Cl-BnCl | Use of anhydrous solvents, molecular sieves |
| Oxalate polymorphism | Variable crystallization conditions | Seeding with pre-formed crystals |
| Piperidine ring oxidation | Residual oxygen in reactions | Strict inert atmosphere (N2/Ar sparging) |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride (CAS 1286265-65-3)
Key Differences :
Implications :
- The dihydrochloride salt may enhance stability under acidic conditions compared to oxalate.
- Reduced lipophilicity due to the absence of the chlorobenzyl group could limit membrane permeability.
4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
Key Differences :
- Core Structure : Benzoic acid (free -COOH) instead of a methyl ester.
- Heterocycle : Piperazine (two nitrogen atoms) replaces piperidine.
Implications :
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-Chlorobenzoate
Key Differences :
- Core Structure : Pyrazole ring instead of piperidine.
- Substituents : Dual 4-chlorobenzoyl groups and a phenyl group.
Implications :
- The pyrazole core is associated with antibacterial activity, as noted in analogous 5-acyloxypyrazoles .
tert-Butyl 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzoate
Key Differences :
- Ester Group : tert-butyl ester instead of methyl.
- Piperidine Substituent : Hydroxymethyl group replaces chlorobenzyloxymethyl.
Implications :
- The tert-butyl group increases steric bulk and lipophilicity, which may slow enzymatic hydrolysis of the ester.
- The hydroxymethyl group offers a site for further functionalization (e.g., phosphorylation, glycosylation) absent in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antibacterial Activity : Pyrazole analogs (e.g., ) demonstrate that chlorinated aromatic groups correlate with antibacterial effects, suggesting the target compound’s chlorobenzyl group may confer similar properties .
- Salt Forms : Dihydrochloride () and oxalate salts improve solubility but may alter pharmacokinetics. Oxalate’s chelating properties could influence metal-dependent enzyme interactions.
Biological Activity
Methyl 4-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate is a complex organic compound that exhibits significant potential in various biological applications. The compound's structure includes a piperidine ring, a benzoate ester, and a chlorobenzyl group, which contribute to its unique biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound is characterized by its piperidine moiety and chlorobenzyl group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 426.90 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P | Not specified |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways related to pain, inflammation, or other physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Antioxidant Properties : The presence of the chlorobenzyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
Case Studies and Research Findings
Research has explored the biological activity of similar compounds, providing insights into potential applications for this compound:
- Study on Pain Relief : A study investigated the analgesic properties of piperidine derivatives. It was found that modifications to the piperidine ring significantly affected pain relief efficacy in animal models (Guzel et al., 2021).
- Anticancer Activity : Another research highlighted the anticancer potential of benzoate esters. Compounds similar to this compound showed promise in inhibiting tumor growth in vitro (Wu et al., 2021).
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Biological Activity |
|---|---|
| Methyl 4-(piperidin-1-yl)benzoate | Analgesic properties |
| Methyl 4-bromobenzoyl piperidine derivative | Anticancer activity |
| Methyl 4-fluorobenzoyl piperidine derivative | Antioxidant effects |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, starting with the functionalization of the piperidine ring and subsequent coupling with the 4-chlorobenzyloxy and benzoate moieties. Key steps include:
- Microwave-assisted synthesis to accelerate reactions and improve yields .
- Solvent-free conditions for eco-friendly and cost-effective synthesis .
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for ester bond formation .
Reaction optimization involves adjusting temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., Pd/C for reductions) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., integration ratios for piperidine protons) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, C-Cl stretch at ~750 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolves bond angles and spatial arrangement of the 4-chlorobenzyl group .
Q. How can researchers address solubility challenges during biological assays?
- Use polar aprotic solvents (e.g., DMSO) for initial stock solutions, followed by dilution in PBS (pH 7.4).
- Salt formation (e.g., oxalate counterion) enhances aqueous solubility via ionic interactions .
- Dynamic Light Scattering (DLS) can assess colloidal stability in aqueous buffers .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution on the piperidine ring) affect the compound’s bioactivity?
- Piperidine N-methylation increases lipophilicity, potentially enhancing blood-brain barrier penetration .
- 4-Chlorobenzyl group replacement (e.g., with cyanobenzyl or methoxybenzyl) alters steric and electronic properties, impacting receptor binding. Comparative studies using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantify affinity changes .
- Computational docking (e.g., AutoDock Vina) predicts interactions with targets like GPCRs or kinases .
Q. What strategies resolve contradictions in crystallographic vs. computational structural data?
- DFT (Density Functional Theory) optimization refines computational models to match experimental bond lengths (e.g., C-O bonds in the benzoate group) .
- Hirshfeld surface analysis identifies discrepancies in hydrogen bonding or π-π stacking observed in X-ray structures .
- Validate torsional angles of the piperidine ring using Overlay experiments in NMR .
Q. How can researchers design stability studies under physiological conditions?
- Forced degradation assays : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C).
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
- pH-rate profiling identifies degradation hotspots (e.g., oxalate ester cleavage at pH > 8) .
Q. What in silico tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- SwissADME : Estimates logP (lipophilicity), bioavailability, and P-glycoprotein substrate likelihood .
- ProTox-II : Predicts hepatotoxicity and LD50 based on structural alerts (e.g., nitro groups or reactive esters) .
- CYP450 inhibition assays (in vitro) validate metabolism predictions using human liver microsomes .
Q. How can researchers validate target engagement in cellular models?
- Fluorescence Polarization (FP) : Competes the compound with fluorescent probes for binding to purified targets .
- Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target proteins in lysates or live cells .
- CRISPR/Cas9 knockout models : Confirm phenotype rescue upon target gene deletion .
Methodological Comparison Tables
Q. Table 1. Key Characterization Data for Structurally Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
